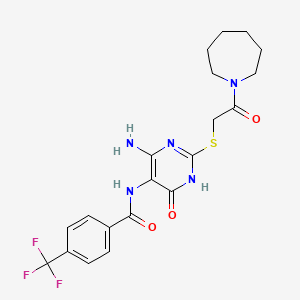

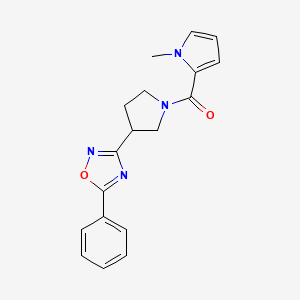

![molecular formula C18H21NOS B2406275 环己-3-烯-1-甲酰胺-N-(1-(苯并[b]噻吩-3-基)丙-2-基) CAS No. 2034470-25-0](/img/structure/B2406275.png)

环己-3-烯-1-甲酰胺-N-(1-(苯并[b]噻吩-3-基)丙-2-基)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

Medicinal Chemistry and Drug Development

Derivatives of benzothiophene-3-carboxylic acids serve as valuable molecular scaffolds for medicinal chemistry. Researchers have identified numerous candidate compounds for preclinical and clinical studies. The synthesis of 1-benzothiophene-3-carboxylic acid derivatives involves both the assembly of the heterocyclic core and functionalization at position 3 of benzothiophene . These derivatives may exhibit promising pharmacological activities, making them attractive targets for drug development.

Anti-Inflammatory Agents

Thiophene-containing compounds have been explored for their anti-inflammatory properties. For instance, 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea demonstrates anti-inflammatory activity . Researchers continue to investigate similar derivatives for potential therapeutic applications.

Dye-Sensitized Solar Cells (DSSCs)

In recent years, researchers have explored benzothiophene derivatives as alternatives to fullerene acceptors in dye-sensitized solar cells (DSSCs). These compounds can enhance light absorption and charge transport, potentially improving the efficiency of solar energy conversion . Our compound’s unique structure may contribute to this field.

Synthetic Methodology

Various synthetic methods have been developed for the preparation of 1-benzothiophene-3-carboxylic acid derivatives. Notably, tandem Rh-catalyzed intramolecular heterocyclization of o-alkynyl-S-(methoxymethyl)thiophenols followed by isocyanate addition allows the synthesis of substituted 1-benzothiophene-3-carboxamides . These methodologies enable efficient access to diverse derivatives for further exploration.

Biological Activity Beyond Benzothiophenes

The adaptability of the outlined synthetic methods extends beyond benzothiophenes. Researchers can potentially apply these approaches to other polyaromatic systems with biological activity, broadening their impact in the field of synthetic chemistry .

作用机制

属性

IUPAC Name |

N-[1-(1-benzothiophen-3-yl)propan-2-yl]cyclohex-3-ene-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NOS/c1-13(19-18(20)14-7-3-2-4-8-14)11-15-12-21-17-10-6-5-9-16(15)17/h2-3,5-6,9-10,12-14H,4,7-8,11H2,1H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUXFGZNZXTZVPC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CSC2=CC=CC=C21)NC(=O)C3CCC=CC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)cyclohex-3-enecarboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[cyano(3,4-dichlorophenyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B2406196.png)

![1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride](/img/structure/B2406197.png)

![1-[(2,6-Dichlorophenyl)methyl]-3-iodobicyclo[1.1.1]pentane](/img/structure/B2406198.png)

![Tert-butyl N-[4-fluoro-3-(nitromethyl)phenyl]carbamate](/img/structure/B2406200.png)

![2-benzyl-5-[(7-bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2406201.png)

![6-(bromomethyl)-3-methyl-6,7-dihydro-4H-thiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2406202.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2406211.png)